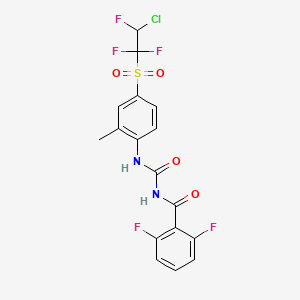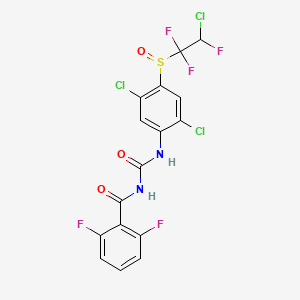
dimethyl(pyridin-3-yl)borane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl(pyridin-3-yl)borane is an organoboron compound with the molecular formula C7H10BN It is a derivative of borane, where the boron atom is bonded to a pyridine ring and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl(pyridin-3-yl)borane can be synthesized through the hydroboration of pyridine derivatives. One common method involves the reaction of pyridine with borane-dimethyl sulfide complex under controlled conditions. The reaction typically proceeds at room temperature and yields the desired product with high efficiency .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale hydroboration reactions. These reactions are conducted in industrial reactors with precise control over temperature, pressure, and reactant concentrations to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Dimethyl(pyridin-3-yl)borane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: It can be reduced to form borohydrides.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or amines are employed under mild conditions.
Major Products Formed
Oxidation: Boronic acids and borate esters.
Reduction: Borohydrides.
Substitution: Various substituted boranes depending on the nucleophile used.
Scientific Research Applications
Dimethyl(pyridin-3-yl)borane has several applications in scientific research:
Mechanism of Action
The mechanism by which dimethyl(pyridin-3-yl)borane exerts its effects involves the formation of stable complexes with transition metals. These complexes facilitate various catalytic processes, including cross-coupling reactions. The boron atom in the compound acts as a Lewis acid, coordinating with nucleophiles and enhancing the reactivity of the pyridine ring .
Comparison with Similar Compounds
Similar Compounds
Diethyl(pyridin-3-yl)borane: Similar in structure but with ethyl groups instead of methyl groups.
Disiamylborane: Another organoboron compound used in hydroboration reactions.
Dicyclohexylborane: Known for its stability and use in organic synthesis.
Uniqueness
Dimethyl(pyridin-3-yl)borane is unique due to its specific reactivity and ability to form stable complexes with transition metals. This makes it particularly valuable in catalytic applications and organic synthesis .
Properties
CAS No. |
1003865-86-8 |
|---|---|
Molecular Formula |
C7H10BN |
Molecular Weight |
118.97 g/mol |
IUPAC Name |
dimethyl(pyridin-3-yl)borane |
InChI |
InChI=1S/C7H10BN/c1-8(2)7-4-3-5-9-6-7/h3-6H,1-2H3 |
InChI Key |
VZKIUGCUUZCTPZ-UHFFFAOYSA-N |
SMILES |
B(C)(C)C1=CN=CC=C1 |
Canonical SMILES |
B(C)(C)C1=CN=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















